![molecular formula C12H10BrFOS B1457570 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene CAS No. 1549589-56-1](/img/structure/B1457570.png)
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene
Descripción general
Descripción
Synthesis Analysis
- Bromination and Fluorination : Starting with 4-fluorophenol , bromination occurs at the para position using a brominating agent (e.g., N-bromosuccinimide). The resulting 4-bromo-3-fluorophenol serves as a key intermediate .
- Ethynylation : The bromine atom in 4-bromo-3-fluorophenol is replaced by an ethynyl group (HC≡C) using an appropriate reagent (e.g., sodium amide). This yields 4-ethynyl-3-fluorophenol .
Aplicaciones Científicas De Investigación
Material Science and Pharmaceutical Applications
Thiophene derivatives, including those with substituents like bromo and fluoro groups, are noted for their extensive biological activities, which cover antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, and antiproliferative effects (Nagaraju et al., 2018). Their synthesis methodologies aim to enhance these properties for potential pharmaceutical applications.
Organic Electronics and Photovoltaics
The manipulation of electronic properties in conjugated polythiophenes, through the introduction of specific substituents like bromo and fluoro groups, has been a subject of study to improve the performance of organic electronics. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" has been explored for tuning the electronic properties of conjugated polythiophenes, which are pivotal for applications in organic electronics and photovoltaics (Gohier et al., 2013). These efforts are geared towards optimizing the oxidation potential and electropolymerization capabilities of thiophenic monomers for enhanced electronic and photovoltaic device performance.
Advanced Functional Materials
Further, the detailed study of "Tuning Optical Properties and Enhancing Solid-State Emission of Poly(thiophene)s by Molecular Control" illustrates how postfunctionalization strategies can significantly affect the optical and photophysical properties of thiophene-based polymers. This research underpins the development of materials with tailored properties for specific applications in solid-state devices, such as organic light-emitting diodes (OLEDs) and solar cells (Li et al., 2002).
Propiedades
IUPAC Name |
3-[2-(3-bromo-4-fluorophenoxy)ethyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFOS/c13-11-7-10(1-2-12(11)14)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYFMBQBHGDFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC2=CSC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

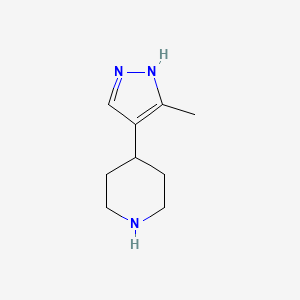
![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)



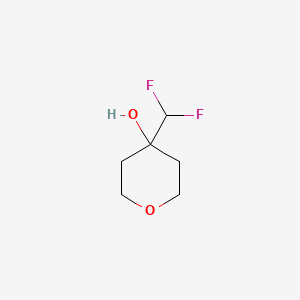
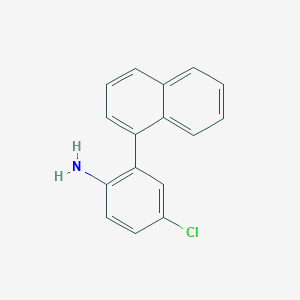

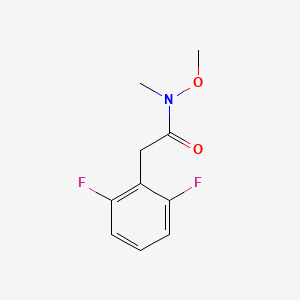

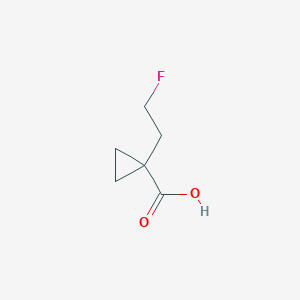
![[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1457510.png)